molecular formula C17H32N2O2 B8811551 1-Boc-4-[(1-methyl-4-piperidyl)methyl]piperidine CAS No. 879883-64-4

1-Boc-4-[(1-methyl-4-piperidyl)methyl]piperidine

Cat. No.: B8811551
CAS No.: 879883-64-4
M. Wt: 296.4 g/mol
InChI Key: HWWVEKRSGKSGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[(1-methyl-4-piperidyl)methyl]piperidine is a useful research compound. Its molecular formula is C17H32N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

879883-64-4

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 4-[(1-methylpiperidin-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-7-15(8-12-19)13-14-5-9-18(4)10-6-14/h14-15H,5-13H2,1-4H3

InChI Key

HWWVEKRSGKSGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-(4-piperidinylmethyl)-1-piperidinecarboxylate (may be prepared as described in Description 2) (1.5 g), and LiAlH4 (26.6 ml of 1M solution in tetrahydrofuran) were combined in tetrahydrofuran (10 ml) and the reaction mixture stirred at room temperature for 10 min before cooling to 0° C. in an ice/water bath. Ethyl formate (5 ml) was then added dropwise. The reaction was then quenched with 3 N sodium hydroxide solution. The solid precipitate formed was filtered and washed with more tetrahydrofuran. The combined organics were dried over Na2SO4, and evaporated to give the title compound (D18) (1.1 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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